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A comprehensive theoretical analysis of ethynethiol (HCCSH), a metastable organosulfur
compound, reveals key insights into its stability and isomerization pathways. This technical
guide synthesizes findings from high-level ab initio calculations, providing researchers,
scientists, and professionals in drug development with a foundational understanding of the
energetics and structural dynamics of this intriguing molecule. The data presented herein are
crucial for predicting reaction mechanisms and exploring the potential role of ethynethiol and
its isomers in various chemical and biological systems.

Relative Stability of [H2,C2,S] Isomers

Theoretical calculations have consistently identified several stable singlet isomers on the
[H2,C2,S] potential energy surface. The relative energies of the three lowest-energy isomers
have been determined through sophisticated computational models, establishing a clear
hierarchy of stability. Thioketene (H2C=C=S) is the most stable isomer, serving as the global
minimum on the potential energy surface. Ethynethiol (HCCSH), the thioenol form, lies
significantly higher in energy, followed by the cyclic thiirene (c-H2C-zS).

Recent high-accuracy calculations using the HEAT345(Q) thermochemical scheme provide
precise energy differences among these key isomers. The following table summarizes these
findings, presenting the relative energies in both kilojoules per mole (kJ/mol) and electronvolts
(eV) for ease of comparison in different research contexts.
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. Relative Energy Relative Energy
Isomer Chemical Formula
(kJ/mol) (eV)
Thioketene H2C=C=S 0.0 0.000
Ethynethiol HCCSH ~60 ~0.622
Thiirene c-H2C2S ~135 ~1.399

Isomerization Pathways of Ethynethiol

The energetic landscape of the [Hz2,C2,S] system dictates the plausible isomerization pathways
connecting ethynethiol with its more stable and less stable counterparts. Understanding these
pathways is fundamental to predicting the lifetime and reactivity of ethynethiol under various
conditions. The diagram below illustrates the energetic relationship between the three lowest-

lying isomers.
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Figure 1: Relative energy diagram of the three lowest-energy [H2,C2,S] isomers.

Computational Protocols

The theoretical data presented in this guide are derived from high-level quantum chemical
calculations, as detailed in the cited literature. The primary methodologies employed for
geometry optimization and energy calculations are outlined below.
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Geometry Optimization and Spectroscopic Parameters

The equilibrium structure of ethynethiol was determined using the coupled-cluster singles and
doubles with perturbative triples [CCSD(T)] method in conjunction with the correlation-
consistent polarized valence basis sets of the cc-pCVXZ family (where X =D, T, Q).[1] This
approach ensures a high degree of accuracy in the calculated molecular geometries.
Spectroscopic parameters, including equilibrium rotational constants and quartic centrifugal
distortion constants, were calculated based on the cc-pCVQZ geometry.[1] First-order vibration-
rotation interaction constants were computed at the fc-CCSD(T)/ANQOQO level of theory.[1]

Thermochemical Calculations

The relative energies of the [H2,C2,S] isomers were calculated using the High-accuracy
Extrapolated Ab initio Thermochemistry (HEAT) protocol, specifically the HEAT345(Q) model.[1]
This composite approach systematically extrapolates to the complete basis set and full
configuration interaction limits to achieve near-spectroscopic accuracy in thermochemical
predictions. The calculated reaction enthalpy for the formation of ethynethiol from the
bimolecular radical-radical recombination of SH and C2H was determined to be highly
exothermic (-477 kJ/mol) using this method.[1][2]

Structural Parameters of Ethynethiol

The theoretical calculations provide a detailed picture of the molecular structure of ethynethiol.
The molecule is a near-prolate asymmetric top with a heavy atom linear backbone that is nearly
coincident with the a inertial axis.[1] The table below summarizes the key structural parameters
obtained at the CCSD(T)/cc-pCVQZ level of theory.

Parameter Value
Asymmetry Parameter (K) -0.999
Dipole Moment (ua) Value not specified in search results
Dipole Moment (ue) Value not specified in search results

Note: Specific bond lengths and angles were not detailed in the provided search results, but
the computational methods cited are capable of determining these parameters with high
precision.
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Conclusion

The theoretical studies on ethynethiol stability provide a robust framework for understanding
its properties and reactivity. The significant energy difference between ethynethiol and its most
stable isomer, thioketene, underscores its metastable nature. The computational protocols
outlined here represent the state-of-the-art in quantum chemical calculations and provide a
reliable basis for future investigations into the reaction dynamics of organosulfur compounds.
These findings are not only of fundamental interest to theoretical and physical chemists but
also offer valuable data for astrochemical studies and for professionals in drug discovery
exploring novel molecular scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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